molecular formula C22H25N3O4 B11343572 2-(3,5-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

2-(3,5-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

Cat. No.: B11343572
M. Wt: 395.5 g/mol
InChI Key: PCWMEFBXLSRRGZ-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide is a synthetic organic compound characterized by its complex structure, which includes phenoxy and oxadiazole groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide typically involves multiple steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3,5-dimethylphenol with an appropriate halogenated reagent to form the phenoxy intermediate.

    Oxadiazole Ring Formation: The next step is the synthesis of the 1,2,5-oxadiazole ring, which can be achieved through the cyclization of a suitable precursor such as a nitrile oxide.

    Coupling Reaction: The final step involves coupling the phenoxy intermediate with the oxadiazole derivative under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and ethoxy groups.

    Reduction: Reduction reactions can target the oxadiazole ring or the amide group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) are often employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators due to the presence of the oxadiazole ring, which is known to interact with biological targets.

Medicine

Medicinal chemistry applications could include the development of new pharmaceuticals. The compound’s structure suggests potential activity as an anti-inflammatory or anticancer agent, although specific biological activities would need to be confirmed through experimental studies.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.

Mechanism of Action

The mechanism by which 2-(3,5-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The oxadiazole ring is known to form hydrogen bonds and π-π interactions, which could be crucial for its activity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,5-Dimethylphenoxy)ethanol: Shares the phenoxy group but lacks the oxadiazole ring.

    4-(4-Ethoxy-3-methylphenyl)-1,2,5-oxadiazole: Contains the oxadiazole ring but lacks the phenoxy group.

Uniqueness

The uniqueness of 2-(3,5-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide lies in its combination of phenoxy and oxadiazole groups, which confer distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C22H25N3O4

Molecular Weight

395.5 g/mol

IUPAC Name

2-(3,5-dimethylphenoxy)-N-[4-(4-ethoxy-3-methylphenyl)-1,2,5-oxadiazol-3-yl]propanamide

InChI

InChI=1S/C22H25N3O4/c1-6-27-19-8-7-17(12-15(19)4)20-21(25-29-24-20)23-22(26)16(5)28-18-10-13(2)9-14(3)11-18/h7-12,16H,6H2,1-5H3,(H,23,25,26)

InChI Key

PCWMEFBXLSRRGZ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C(C)OC3=CC(=CC(=C3)C)C)C

Origin of Product

United States

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